3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanyl-pentanoic Acid
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Overview
Description
Fmoc-L-beta-homomethionine is a synthetic amino acid derivative that has garnered significant interest in the scientific community due to its potential applications in various fields. It is a derivative of methionine, an essential amino acid crucial for protein synthesis and metabolism. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This process can be achieved through the reaction of L-beta-homomethionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of Fmoc-L-beta-homomethionine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-homomethionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protective group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine or other secondary amines are used to remove the Fmoc group.
Substitution: Coupling reagents like HATU or DIC are used in peptide synthesis.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino group.
Substitution: Peptide bonds.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-beta-homomethionine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protective group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .
Biology
In biological research, Fmoc-L-beta-homomethionine is used to study protein structure and function. It can be incorporated into peptides to investigate the role of methionine residues in protein folding and stability .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Modified peptides containing Fmoc-L-beta-homomethionine are being investigated for their antimicrobial and anticancer properties .
Industry
In the industrial sector, Fmoc-L-beta-homomethionine is used in the production of specialty chemicals and pharmaceuticals. Its ability to form stable peptide bonds makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Fmoc-L-beta-homomethionine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-homomethionine: Similar to Fmoc-L-beta-homomethionine but with a different stereochemistry.
Fmoc-L-methionine: The parent compound without the beta modification.
Fmoc-L-norleucine: A similar compound with a different side chain structure.
Uniqueness
Fmoc-L-beta-homomethionine is unique due to its beta modification, which can influence the conformation and reactivity of peptides. This modification can enhance the stability and bioactivity of peptides, making it a valuable tool in peptide synthesis and drug development .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOGXWKXWWADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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